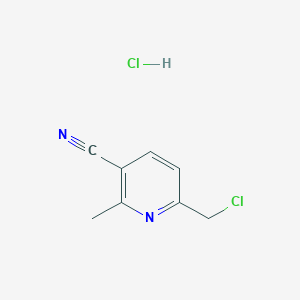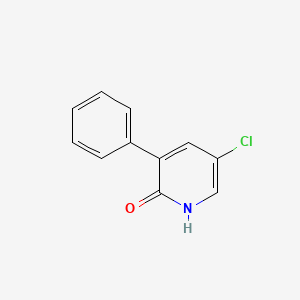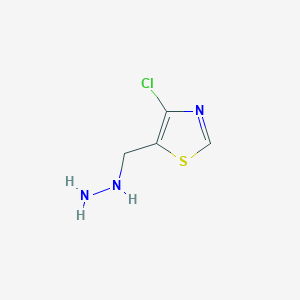
4-Chloro-5-(hydrazinylmethyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(hydrazinylmethyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloro group and a hydrazinylmethyl group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(hydrazinylmethyl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-aminothiazole with formaldehyde and hydrazine hydrate. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired thiazole derivative .
Industrial Production Methods: Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5-(hydrazinylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chloro group in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of thiazole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-(hydrazinylmethyl)thiazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(hydrazinylmethyl)thiazole involves its interaction with specific molecular targets. The hydrazinylmethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The chloro group enhances the compound’s lipophilicity, facilitating its penetration into cells. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-5-(hydrazinylmethyl)thiazole
- 4-Chloro-5-(methylthio)methylthiazole
- 4-Chloro-5-(aminomethyl)thiazole
Comparison: 4-Chloro-5-(hydrazinylmethyl)thiazole is unique due to the presence of both a chloro group and a hydrazinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer activities due to its specific molecular interactions .
Eigenschaften
Molekularformel |
C4H6ClN3S |
|---|---|
Molekulargewicht |
163.63 g/mol |
IUPAC-Name |
(4-chloro-1,3-thiazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C4H6ClN3S/c5-4-3(1-8-6)9-2-7-4/h2,8H,1,6H2 |
InChI-Schlüssel |
IQONVCSMMNSOSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(S1)CNN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



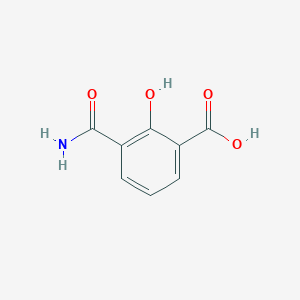
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)

![2-phenyl-3H-Pyrrolo[2,3-b]pyridine](/img/structure/B12957849.png)

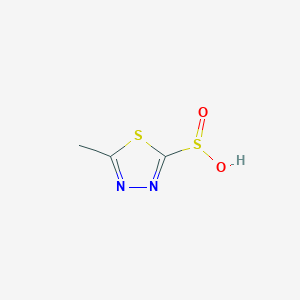

![(5S)-1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B12957867.png)
